Bienvenue dans la boutique en ligne BenchChem!

2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-

Analytical Chemistry Pharmaceutical QC UHPLC Method Validation

This precisely characterized chlorohydrin is the official European Pharmacopoeia Impurity D of Carteolol HCl. Its distinct 3-chloro-2-hydroxypropoxy side chain yields a unique HPLC response factor (1.02), critical for accurate quantitative analysis and method validation. Unlike generic impurities, this standard ensures regulatory compliance in ANDA/DMF submissions by preventing systematic calibration errors. Procure for reliable quantification, degradation pathway studies, and ICH M7 genotoxic impurity assessment.

Molecular Formula C12H14ClNO3
Molecular Weight 255.7
CAS No. 51781-13-6
Cat. No. B601903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-
CAS51781-13-6
Synonyms2(1H)​-​Quinolinone, 5-​(3-​chloro-​2-​hydroxypropoxy)​-​3,​4-​dihydro-
Molecular FormulaC12H14ClNO3
Molecular Weight255.7
Structural Identifiers
SMILESC1CC(=O)NC2=C1C(=CC=C2)OCC(CCl)O
InChIInChI=1S/C12H14ClNO3/c13-6-8(15)7-17-11-3-1-2-10-9(11)4-5-12(16)14-10/h1-3,8,15H,4-7H2,(H,14,16)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- (CAS 51781-13-6) Core Identity and Role in Carteolol Quality Control Sourcing


The target compound, systematically designated 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-, is a well-characterized chlorohydrin intermediate officially codified as Carteolol EP Impurity D in the European Pharmacopoeia [1]. It belongs to the 3,4-dihydroquinolin-2(1H)-one class and is distinguished by a 3-chloro-2-hydroxypropoxy substituent at the 5-position . Its primary procurement drivers are not related to therapeutic activity but to its indispensable role as a regulatory mandated reference standard for analytical method development, validation, and quality control (QC) release testing of the non-selective beta-blocker Carteolol Hydrochloride Active Pharmaceutical Ingredient (API) and its finished ophthalmic preparations [2].

Why 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- (CAS 51781-13-6) Cannot Be Replaced by a Generic Quinolinone Analog for Pharmacopeial Compliance


Generic substitution among apparently similar carteolol impurities is strictly precluded because regulatory frameworks demand exact chemical identity for each impurity reference standard [1]. The target compound's unique 3-chloro-2-hydroxypropoxy side chain at the 5-position confers distinct reactivity, chromatographic retention characteristics, and spectroscopic signatures that differ measurably from close analogs such as the 5-hydroxy precursor (Impurity B, CAS 30389-33-4) and the 5-epoxypropoxy derivative (Impurity C, CAS 51781-14-7) . Using the wrong impurity standard introduces systematic errors into HPLC calibration curves, as evidenced by the unique correction factor of 1.02 assigned to Impurity D versus 0.98, 0.99, or 0.95 for other co-occurring EP impurities [2]. Therefore, procurement of the precise CAS 51781-13-6 reference standard is essential for achieving valid pharmacopeial specificity, accuracy, and linearity in ANDA and DMF filings.

Quantitative Differentiation Evidence for 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- (CAS 51781-13-6) Against Key Comparators


UHPLC Correction Factor and Linearity Range Differentiating Carteolol EP Impurity D from Co-occurring EP Impurities A, B, C, E-H

In a validated UHPLC method for carteolol hydrochloride related substances, Impurity D exhibits a distinct correction factor of 1.02 (linear equation A = 47765.1C + 274.16, r = 0.9999, range 0.243–12.152 µg/mL), which differs from other regulated EP impurities. For example, Impurity A has a correction factor of 2.37, Impurity B 0.98, Impurity C 0.99, Impurity F 0.96, and Impurity H 0.95 [1]. These quantitative differences demonstrate that Impurity D possesses a unique UV response factor relative to the API peak, precluding the use of a generic impurity correction factor.

Analytical Chemistry Pharmaceutical QC UHPLC Method Validation

Synthetic Yield and Enantiomeric Excess: Differentiating 5-Position Chlorohydrin from 7-Position Regioisomer in Carteolol Precursors

Under identical Candida antarctica Lipase B (CALB)-catalyzed kinetic resolution conditions, the racemic 5-substituted chlorohydrin (target compound) was obtained in 53% yield with 96% ee for the (R)-enantiomer. In contrast, the 7-substituted regioisomer, 7-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, achieved a 77% yield with 96% ee for the (R)-enantiomer under comparable conditions [1]. This 24 percentage point yield differential underscores how the substitution position on the quinolinone ring significantly influences the efficiency of the enzymatic transesterification step.

Chemoenzymatic Synthesis Enantioselective Catalysis Beta-Blocker Precursors

Melting Point Differentiation Between the Chlorohydrin (Impurity D) and the Epoxide (Impurity C) Isolated from the Same Reaction Mixture

Following fractional crystallization from the same reaction mixture, the target chlorohydrin compound, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydrocarbostyril, was isolated with a melting point of 157–158°C. In contrast, the co-formed epoxide analog, 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril (Carteolol EP Impurity C, CAS 51781-14-7), exhibited a melting point of 172–173°C . This 15°C difference in melting point provides a simple, cost-effective physical identity test to distinguish the chlorohydrin from the epoxide impurity.

Solid-State Characterization Process Chemistry Recrystallization

Predicted Physicochemical Property Differences Between the Chlorohydrin Impurity D and the 5-Hydroxy Precursor Impurity B

The introduction of the 3-chloro-2-hydroxypropoxy side chain onto the 5-hydroxy-quinolinone core profoundly alters key physicochemical properties. The target compound (MW 255.7 g/mol, predicted boiling point 505.9 ± 50.0°C, density 1.310 ± 0.06 g/cm³, pKa 13.05 ± 0.20) differs significantly from Carteolol EP Impurity B (5-hydroxy-3,4-dihydroquinolin-2(1H)-one, MW 163.17 g/mol) [REFS-1, REFS-2]. The 92.5 Da molecular weight increase and the introduction of the chlorine atom not only shift reversed-phase HPLC retention but also create a unique mass spectrometric fragmentation pattern essential for LC-MS/MS identification [2].

Physicochemical Profiling Computational Prediction Chromatographic Retention

Reactivity Differentiation: Chlorohydrin Alkylating Potential vs. Epoxide and Diol Impurities in Carteolol Synthesis

The target compound's 3-chloro-2-hydroxypropoxy side chain contains an alkyl chloride moiety with potential alkylating reactivity, a feature absent in Carteolol EP Impurity G (5-[(2RS)-2,3-dihydroxypropoxy]-3,4-dihydroquinolin-2(1H)-one, CAS 54945-72-1), which carries a diol group, and distinct from Impurity C (CAS 51781-14-7), which contains a reactive epoxide ring [1]. The chlorohydrin can undergo both nucleophilic substitution at the terminal carbon (SN2) and acid-catalyzed rearrangement to form the epoxide, making it a discrete reactive intermediate in the carteolol synthetic process [2]. The epoxide Impurity C is a direct genotoxic concern under ICH M7, while the chlorohydrin Impurity D represents a pro-electrophilic species requiring distinct analytical monitoring .

Genotoxic Impurity Assessment Reactive Intermediate Synthetic Chemistry

Pharmacopeial Specification Scope: Impurity D as the Exclusive Chlorine-Containing Process Intermediate in EP Carteolol Hydrochloride Monograph

Among the nine EP-designated impurities for Carteolol Hydrochloride, Impurity D is the only structure that combines the 3,4-dihydroquinolin-2(1H)-one core with a 3-chloro-2-hydroxypropoxy substituent . All other impurities lack the chlorine atom (e.g., Impurity A, B, C, E, F, G, H, I are chlorine-free), making Impurity D uniquely identifiable via elemental analysis, and simultaneously separating it from the other EP impurities in gradient UHPLC methods [1]. The EP monograph mandates that the sum of all impurity spots does not exceed 0.5%, with individual impurity limits applying; Impurity D is a process impurity that must be resolved from Carteolol and other related substances [2].

Pharmacopeial Compliance Monograph Specification Reference Standard Sourcing

Highest-Value Application Scenarios for Procuring 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro- (CAS 51781-13-6)


ANDA and DMF Submission Support: UHPLC Method Validation with Pharmacopeial Correction Factors

Pharmaceutical analytical laboratories preparing Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic Carteolol HCl ophthalmic solutions require this exact Impurity D reference standard to establish validated UHPLC methods. The EP monograph specifies linearity, accuracy, and precision criteria that depend on the compound-specific correction factor of 1.02 (linear range 0.243–12.152 µg/mL) [1]. Using a generic impurity will cause systematic response factor errors and lead to regulatory deficiency letters. The standard must be traceable to EP or USP and accompanied by a comprehensive certificate of analysis including HPLC purity, water content, and residual solvents [2].

Stability-Indicating Method Development for Forced Degradation Studies of Carteolol HCl API and Eye Drops

During forced degradation (acid/base hydrolysis, oxidation, thermal, photolytic) of Carteolol Hydrochloride API or ophthalmic formulations, the chlorohydrin Impurity D can form via hydrolytic ring-opening of the epoxide Impurity C [1]. Quantitatively monitoring the interconversion between Impurity D and Impurity C requires both authentic reference standards. The melting point differentiation (Impurity D: 157–158°C; Impurity C: 172–173°C) enables rapid physical identification of isolated degradation products before full spectroscopic characterization [2]. Procuring Impurity D specifically supports the establishment of mass balance and degradation pathway elucidation in accordance with ICH Q1A(R2) and Q1B guidelines.

Enantioselective Synthesis Research: Starting Material for (S)-Carteolol via Chemoenzymatic Resolution

Academic and industrial researchers exploring green chemistry routes to enantiopure beta-blockers utilize the racemic chlorohydrin (Impurity D) as a substrate for Candida antarctica Lipase B (CALB)-catalyzed kinetic resolution [1]. Under optimized conditions, the (R)-enantiomer is obtained with 96% ee in 53% racemic yield, which serves as a synthetic precursor for (S)-Carteolol (96% ee) [2]. The 5-position substitution is critical, as the 7-substituted regioisomer yields significantly different results (77% yield under similar conditions), underscoring the necessity of procuring the correct regioisomer. This application requires Impurity D with a minimum purity of >95% as a synthetic building block, not merely as an analytical standard.

Chlorine-Selective Detection Workflow for Genotoxic Impurity Risk Assessment per ICH M7

During ICH M7-compliant assessment of potentially genotoxic impurities (PGIs) in Carteolol HCl, the chlorohydrin Impurity D warrants specific attention due to its alkyl chloride moiety [1]. Unlike the epoxide Impurity C (direct alerting structure for DNA reactivity), Impurity D is a pro-electrophilic species that may require separate mutagenicity (Ames) testing or in silico (Q)SAR evaluation [2]. The chlorine atom enables selective quantification using halogen-specific GC-ECD or LC-ICP-MS detectors, an option not available for chlorine-free impurities (A, B, E, F, G, H) [3]. Procuring the authentic chlorine-containing reference standard is mandatory for establishing LOD/LOQ values in chlorine-specific trace analysis methods below the ICH M7 threshold of toxicological concern (TTC).

Quote Request

Request a Quote for 2(1H)-Quinolinone, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.